molecular formula C7H9N3 B064356 5-amino-1-ethyl-1H-pyrrole-3-carbonitrile CAS No. 159831-29-5

5-amino-1-ethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B064356
CAS No.: 159831-29-5
M. Wt: 135.17 g/mol
InChI Key: FSGAFNFFSQLOEB-UHFFFAOYSA-N
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Description

5-amino-1-ethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-ethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl acetoacetate and ethyl cyanoacetate, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-ethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-3-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

5-amino-1-ethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-ethyl-1H-pyrazole-4-carbonitrile: Similar in structure but with a pyrazole ring instead of a pyrrole ring.

    5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with additional phenyl substitution.

Uniqueness

5-amino-1-ethyl-1H-pyrrole-3-carbonitrile is unique due to its specific pyrrole ring structure, which imparts distinct chemical and biological properties compared to its pyrazole counterparts. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

5-amino-1-ethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-10-5-6(4-8)3-7(10)9/h3,5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGAFNFFSQLOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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